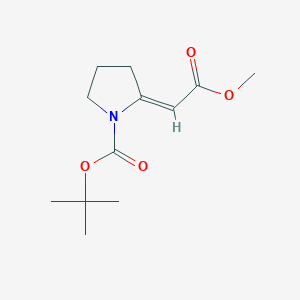![molecular formula C7H11ClO4S B13615024 Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate](/img/structure/B13615024.png)
Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate is a chemical compound with the molecular formula C7H11ClO4S and a molecular weight of 226.68 g/mol It is known for its unique structure, which includes a cyclobutane ring substituted with a chlorosulfonyl group and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate typically involves the reaction of cyclobutane derivatives with chlorosulfonyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. The esterification step involves the reaction of the resulting acid chloride with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in large-scale production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or alcohol.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions include sulfonamides, alcohols, and sulfonic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate involves its reactivity with various biological molecules. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity makes it a valuable tool for studying biochemical pathways and identifying molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutaneacetic acid derivatives: Compounds with similar cyclobutane structures but different functional groups.
Sulfonyl chlorides: Compounds with the sulfonyl chloride functional group but different carbon backbones.
Esters of cyclobutane derivatives: Compounds with ester functional groups attached to cyclobutane rings.
Uniqueness
Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate is unique due to its combination of a cyclobutane ring, a chlorosulfonyl group, and an ester functional group.
Propriétés
Formule moléculaire |
C7H11ClO4S |
|---|---|
Poids moléculaire |
226.68 g/mol |
Nom IUPAC |
methyl 2-(3-chlorosulfonylcyclobutyl)acetate |
InChI |
InChI=1S/C7H11ClO4S/c1-12-7(9)4-5-2-6(3-5)13(8,10)11/h5-6H,2-4H2,1H3 |
Clé InChI |
BPYYDFHJNCUUKC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1CC(C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


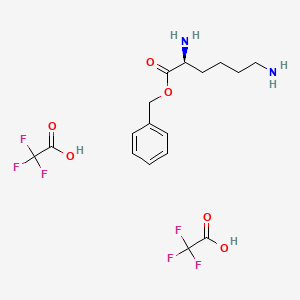
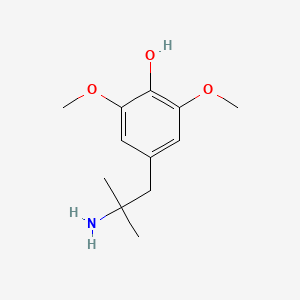
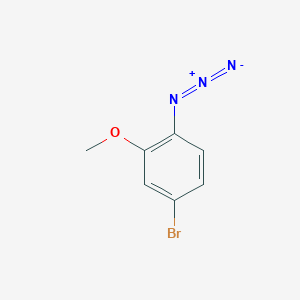

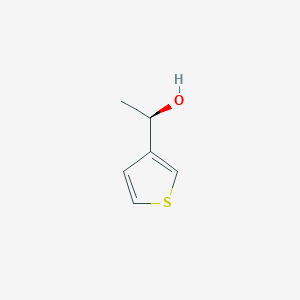
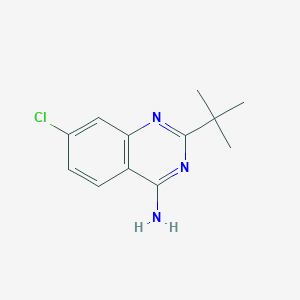
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate](/img/structure/B13614997.png)
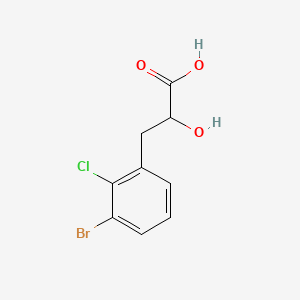
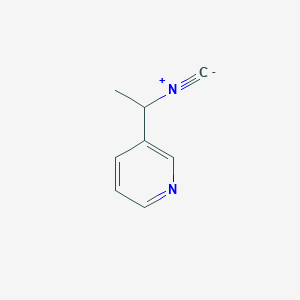
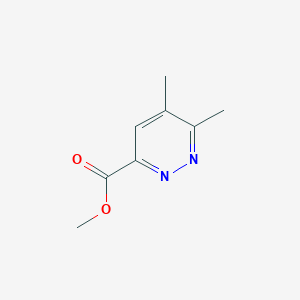

![Dimethyl[4-(piperazin-1-YL)butyl]amine](/img/structure/B13615018.png)

